1,5-dimethyl (2E)-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]-3-oxopentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-dimethyl (2E)-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]-3-oxopentanedioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a hydrazone functional group, which is known for its versatility in chemical reactions and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl (2E)-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]-3-oxopentanedioate typically involves the condensation of 3-methoxyphenylhydrazine with a suitable dicarbonyl compound. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems for monitoring and controlling reaction parameters would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl (2E)-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]-3-oxopentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-dimethyl (2E)-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]-3-oxopentanedioate involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,5-dimethyl (2E)-2-[2-(3-hydroxyphenyl)hydrazin-1-ylidene]-3-oxopentanedioate: Similar structure but with a hydroxy group instead of a methoxy group.
1,5-dimethyl (2E)-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]-3-oxopentanedioate: Contains a chlorine atom on the phenyl ring.
Uniqueness
1,5-dimethyl (2E)-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]-3-oxopentanedioate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s stability and efficacy.
Properties
Molecular Formula |
C14H16N2O6 |
---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
dimethyl (Z)-3-hydroxy-2-[(3-methoxyphenyl)diazenyl]pent-2-enedioate |
InChI |
InChI=1S/C14H16N2O6/c1-20-10-6-4-5-9(7-10)15-16-13(14(19)22-3)11(17)8-12(18)21-2/h4-7,17H,8H2,1-3H3/b13-11-,16-15? |
InChI Key |
WKBKGMZASRTUFT-OQJZYDBASA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)N=N/C(=C(/CC(=O)OC)\O)/C(=O)OC |
Canonical SMILES |
COC1=CC=CC(=C1)N=NC(=C(CC(=O)OC)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.